HematoporphyrinmonomethylEther
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Overview
Description
HematoporphyrinmonomethylEther is a porphyrin derivative used primarily in photodynamic therapy (PDT). This compound is known for its ability to generate reactive oxygen species upon light activation, making it effective in treating various medical conditions, including cancer and vascular malformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: HematoporphyrinmonomethylEther is synthesized from hemin, a derivative of protoporphyrin IX. The synthesis involves the hydration of the two vinyl groups in hemin to form alcohols . The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes purification steps such as crystallization and chromatography to obtain the final product suitable for medical applications .
Chemical Reactions Analysis
Types of Reactions: HematoporphyrinmonomethylEther undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and function in photodynamic therapy.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or molecular oxygen under light activation.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the desired modification
Major Products: The primary products formed from these reactions are reactive oxygen species, including singlet oxygen, which play a crucial role in the therapeutic effects of this compound .
Scientific Research Applications
HematoporphyrinmonomethylEther has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Employed in studies involving cellular uptake and localization of porphyrins.
Medicine: Widely used in photodynamic therapy for treating cancers, port-wine stains, and other vascular malformations .
Industry: Utilized in the development of new photodynamic therapy protocols and drug formulations.
Mechanism of Action
The mechanism of action of HematoporphyrinmonomethylEther involves its activation by light, leading to the generation of singlet oxygen and other reactive oxygen species. These reactive species cause oxidative damage to cellular components, including membranes, proteins, and DNA, ultimately leading to cell death. The compound targets various molecular pathways, including the P53-miR-21-PDCD4 axis, which is crucial in regulating cell proliferation and apoptosis .
Comparison with Similar Compounds
Hematoporphyrin: Another porphyrin derivative used in photodynamic therapy.
Protoporphyrin IX: A precursor in the biosynthesis of heme.
Uroporphyrin I: A porphyrin compound with similar photodynamic properties.
Uniqueness: HematoporphyrinmonomethylEther is unique due to its specific molecular structure, which allows for efficient generation of reactive oxygen species upon light activation. This makes it particularly effective in photodynamic therapy compared to other porphyrin derivatives .
Properties
Molecular Formula |
C35H40N4O6 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,37-38,40H,8-11H2,1-7H3,(H,41,42)(H,43,44) |
InChI Key |
BEZGXBMGGVINBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C(C)OC)C)C(C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Origin of Product |
United States |
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